5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12F4N2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12F4N2S/c1-10-2-5-12(6-3-10)23-16-22-9-15(24-16)13-8-11(17(19,20)21)4-7-14(13)18/h2-9H,1H3,(H,22,23) |
InChI Key |
AOXIWFMYZKZWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(S2)C3=C(C=CC(=C3)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The synthesis begins with the preparation of α-haloketones, typically α-bromo or α-iodo derivatives of 2-fluoro-5-(trifluoromethyl)acetophenone. Halogenation is achieved using bromine or iodine in acetic acid, yielding α-haloacetophenones with >80% efficiency. Subsequent condensation with thiourea derivatives forms the thiazole ring. For example, reacting α-iodo-2-fluoro-5-(trifluoromethyl)acetophenone with N-(p-tolyl)thiourea in ethanol under reflux produces the target compound via nucleophilic attack and cyclization.
Limitations and Modifications
Traditional Hantzsch methods face challenges in handling toxic α-haloketones and low yields due to competing side reactions. Modifications include using dimethyl sulfoxide (DMSO) as both solvent and oxidant, which minimizes byproducts. A study demonstrated that substituting stoichiometric iodine with catalytic I₂ (20 mol%) in DMSO improved yields from 43% to 53% while reducing reaction time.
One-Pot Oxidative Coupling Using I₂/DMSO Catalysis
Recent advancements avoid α-haloketone intermediates entirely. The I₂/DMSO system enables direct coupling of ketones and thioureas, streamlining synthesis.
Reaction Mechanism
In this method, 2-fluoro-5-(trifluoromethyl)acetophenone reacts with N-(p-tolyl)thiourea in the presence of catalytic I₂ (20 mol%) and DMSO at 80°C. DMSO acts as an oxidant, regenerating iodine and facilitating α-iodoketone formation in situ. Cyclization then proceeds via nucleophilic attack by the thiourea’s sulfur atom, forming the thiazole ring.
Optimization Parameters
Key variables include:
-
Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition.
-
Molar Ratios : A 2:1 ketone-to-thiourea ratio maximizes yield (53%) while minimizing dithiazole thioether byproducts.
-
Additives : Introducing p-toluenesulfonic acid (TsOH) suppresses side reactions, increasing yield to 63% under modified conditions.
Table 1: Yield Optimization for One-Pot Synthesis
| Condition | Yield (%) | Byproduct (%) |
|---|---|---|
| I₂ (20 mol%), 80°C | 53 | <5 |
| + TsOH (20 mol%) | 63 | <3 |
| Solvent: DMSO | – | – |
Multi-Step Coupling and Cyclopropane Functionalization
Patent literature reveals alternative routes involving cyclopropane intermediates. A Taiwanese patent (TW202136225A) outlines a process for analogous thiazol-2-amine derivatives, adaptable to the target compound.
Intermediate Synthesis
-
Cyclopropane Introduction : (1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine is prepared via asymmetric hydrogenation of a prochiral enamine.
-
Thiazole Ring Formation : Coupling the cyclopropane-bearing amine with 4-(2-chloro-4-methoxy-5-methylphenyl)thiazole-2-amine under Ullmann conditions yields a advanced intermediate.
-
Final Functionalization : Fluorination at the 5-position using Selectfluor® completes the trifluoromethyl group installation.
Purification and Characterization
Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) isolates the final product with >95% purity. NMR (¹H, ¹³C) and HRMS confirm structural integrity, while HPLC (C18 column, 80% acetonitrile) verifies chemical homogeneity.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Traditional Hantzsch | 3 | 45–55 | 90 | Moderate |
| One-Pot I₂/DMSO | 1 | 53–63 | 92 | High |
| Multi-Step Coupling | 5 | 35–40 | 95 | Low |
The one-pot method offers superior efficiency and scalability, whereas the multi-step approach provides higher purity at the cost of complexity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced aromatic rings.
Substitution Products: Halogenated derivatives, substituted thiazoles.
Scientific Research Applications
The biological activities of 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine include:
- Antimicrobial Activity : Compounds with similar thiazole structures have demonstrated effectiveness against various pathogens.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Its structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines.
The mechanism of action likely involves binding to specific enzymes or receptors, altering their activity through competitive inhibition or conformational changes.
Case Studies and Research Findings
Recent studies highlight the compound's promising applications:
- Antimalarial Activity : Research on thiazole analogs has shown that modifications can enhance in vitro activity against Plasmodium falciparum, indicating potential for antimalarial drug development.
- Leishmanicidal Activity : Hybrid thiazole compounds have been noted for their low toxicity against mammalian cells while effectively reducing parasite survival in leishmaniasis models.
- Cytotoxicity Studies : Various thiazole derivatives have been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects. For instance, thiazole derivatives have shown notable growth inhibition in cancer cell lines such as A549 and MDA-MB-231.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives () often exhibit insecticidal or fungicidal properties, whereas thiazole analogs () are explored for antibacterial or enzyme-modulating activities.
- Trifluoromethyl Groups : The trifluoromethyl group in the target compound and enhances metabolic stability and binding affinity, critical for drug design.
- Nitro and Carboxamide Linkages : Nitrothiophene carboxamides () show antibacterial activity but lower purity (42%), suggesting synthetic challenges compared to the target compound.
Key Observations :
- Amine Coupling : The target compound’s synthesis may mirror , using isothiocyanate coupling.
- Purity Challenges : highlights variability in purity (42% vs. 99%), emphasizing the need for optimized purification methods.
Physicochemical and Analytical Properties
Table 3: Physicochemical Comparison
Key Observations :
Biological Activity
5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine is a synthetic compound notable for its unique structural features, including a thiazole ring and fluorinated aromatic systems. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in areas such as antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 339.3 g/mol. The presence of the trifluoromethyl group enhances both its biological activity and chemical reactivity, making it an interesting subject for further research.
The biological activity of this compound largely depends on its interaction with various biological targets. Thiazole derivatives are known to modulate enzyme or receptor activities by binding to active sites or altering conformations. The specific interactions and resulting biological effects are influenced by the compound's structural characteristics.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, suggesting that this thiazole derivative may also possess antimicrobial properties.
- Anti-inflammatory Effects : Thiazole derivatives are often explored for their potential in treating inflammatory diseases, indicating a possible avenue for this compound's application.
- Anticancer Properties : The compound's structure suggests potential anticancer activity, as thiazoles are frequently investigated for their ability to inhibit cancer cell proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the thiazole ring or substituents can significantly alter its biological activity. For instance, the introduction of different electron-withdrawing groups at specific positions can enhance potency against certain targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole | Basic thiazole ring | Antimicrobial |
| Benzothiazole | Thiazole fused with benzene | Anticancer |
| Thiazolidine | Saturated thiazole derivative | Anti-inflammatory |
| 2-Fluoroaniline | Fluorinated aniline structure | Antimicrobial |
| Pyridine derivatives | Nitrogen-containing heterocycles | Various pharmacological activities |
Case Studies and Research Findings
Recent studies have explored the biological activities of thiazole derivatives similar to this compound:
- Antimalarial Activity : A study on thiazole analogs showed that modifications to the N-aryl amide group linked to the thiazole ring significantly enhanced in vitro antimalarial activity against Plasmodium falciparum .
- Leishmanicidal Activity : Research on hybrid phthalimido-thiazoles indicated promising leishmanicidal activity, with compounds exhibiting low toxicity against mammalian cells while effectively reducing parasite survival .
- Cytotoxicity Studies : Various thiazole-paeonol derivatives were assessed against multiple cancer cell lines, demonstrating significant cytotoxic effects and highlighting the potential for anticancer applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine?
- Methodology : The compound can be synthesized via cyclization of precursors such as substituted phenylthioamides and amines. A common approach involves refluxing in ethanol/methanol with a cyclizing agent (e.g., POCl₃) under controlled temperatures (5–90°C) to ensure yield and purity . For fluorinated aryl groups, trifluoromethylating agents (e.g., NaHCO₃/polyfluoroalkyl iodide in acetonitrile/water) are used under inert atmospheres .
- Key Parameters : Temperature control (<10°C for fluorination steps), solvent selection (polar aprotic for electrophilic substitutions), and stoichiometric ratios (1:1 to 1:3 for amine-thioamide reactions) are critical .
Q. How is the structural characterization of this compound performed?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.38–7.43 ppm, thiazole NH at δ 10.57 ppm) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 27.1° between thiazole and aryl rings) and hydrogen-bonding networks (N–H⋯N, C–H⋯O) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 483.042 for similar derivatives) .
Q. What purity assessment methods are recommended for this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S values (e.g., C: 56.66% observed vs. 56.44% calculated) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The 2-fluoro-5-(trifluoromethyl)phenyl group enhances electrophilicity at the thiazole C-2 position, facilitating Suzuki-Miyaura couplings. The CF₃ group stabilizes transition states via electron-withdrawing effects, improving yields (e.g., 75% for Pd-catalyzed arylations) .
- Contradictions : Some studies report reduced reactivity due to steric hindrance from ortho-fluorine; optimizing ligand systems (e.g., SPhos) mitigates this .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Conflicting IC₅₀ values in cytotoxicity assays may arise from cell-line variability (e.g., HeLa vs. MCF-7). Normalize data using reference standards (e.g., doxorubicin) and validate via dose-response curves .
- Statistical Analysis : Apply ANOVA with post-hoc tests (p < 0.05) to compare activity across derivatives (e.g., EC₅₀ for 5-(trifluoromethyl) analogs vs. chloro-substituted analogs) .
Q. How can computational modeling predict binding modes to biological targets?
- Docking Studies : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR). The thiazole NH forms hydrogen bonds with Asp831 (ΔG = -9.2 kcal/mol), while the fluorophenyl group occupies hydrophobic pockets .
- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., Leu694 in ATP-binding sites) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
